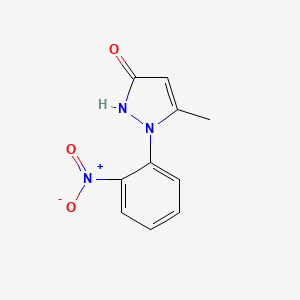
5-Methyl-1-(2-nitrophenyl)pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(2-nitrophenyl)pyrazol-3-one: is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 g/mol . It is a member of the pyrazolone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methyl group at the 5-position and a nitrophenyl group at the 1-position of the pyrazolone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with acetylenic ketones. One common method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of nitro-substituted pyrazolones.
Reduction: Formation of amino-substituted pyrazolones.
Substitution: Formation of halogenated pyrazolones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyrazole derivatives .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has been evaluated for its activity against various bacterial and fungal strains .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as anti-cancer and neuroprotective agents. For example, edaravone, a related compound, is used in the treatment of amyotrophic lateral sclerosis (ALS) and stroke .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one and its derivatives involves their interaction with molecular targets such as enzymes and receptors. For instance, edaravone acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress . This antioxidant activity is crucial in mitigating neurodegenerative processes and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-phenyl-2-pyrazole-5-one: Another pyrazolone derivative with similar structural features.
1-(4-Methoxy-2-nitrophenyl)-5-methyl-pyrazol-3-one: A compound with a methoxy group instead of a nitro group.
1-(4-Fluoro-2-nitrophenyl)-5-methyl-pyrazol-3-one: A fluorinated analog.
Uniqueness: 5-Methyl-1-(2-nitrophenyl)pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
67916-05-6 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
3-methyl-2-(2-nitrophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-10(14)11-12(7)8-4-2-3-5-9(8)13(15)16/h2-6H,1H3,(H,11,14) |
InChI-Schlüssel |
CNZVRWLKPKJJBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NN1C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



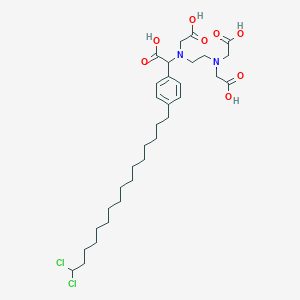

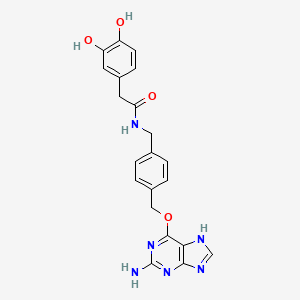
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
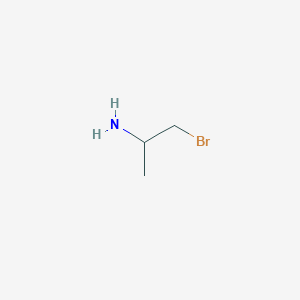
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
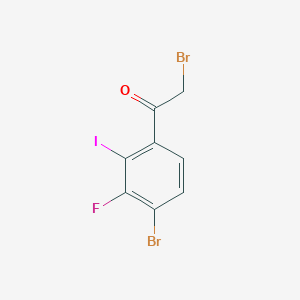
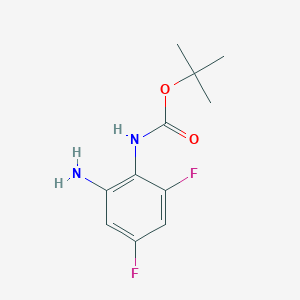
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
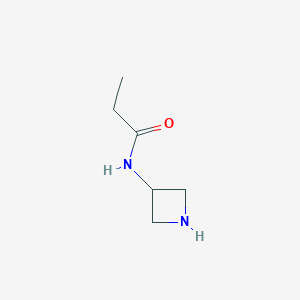

![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
